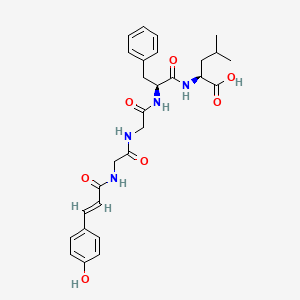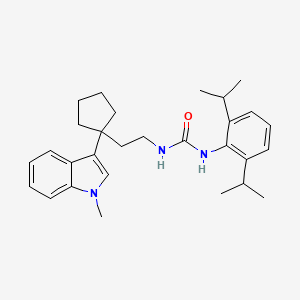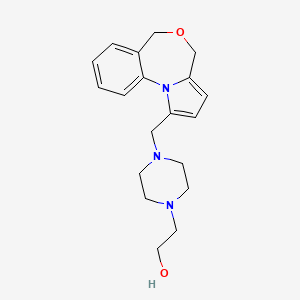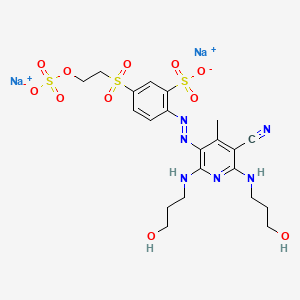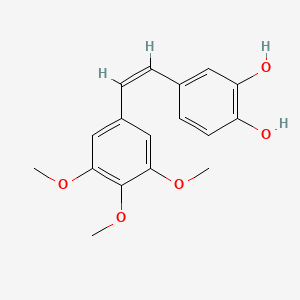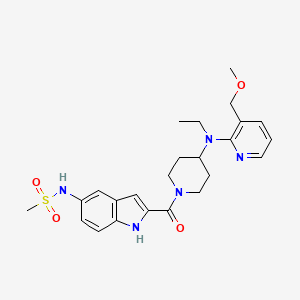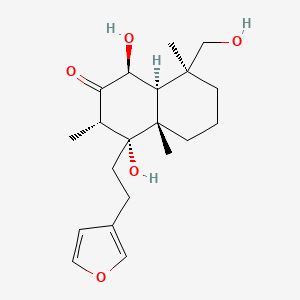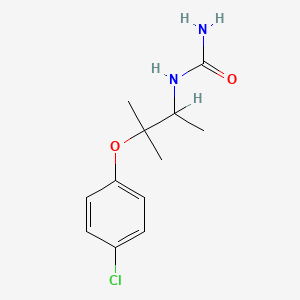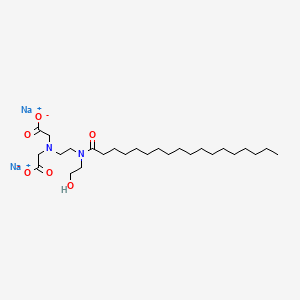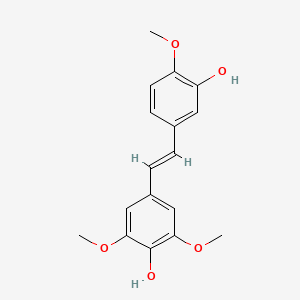
Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is a complex organic compound that features a unique combination of azo, triazolium, and zincate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction followed by azo coupling. The triazolium group is then introduced through a cyclization reaction involving appropriate precursors. Finally, the zincate complex is formed by reacting the triazolium compound with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The triazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitro compounds, while reduction may yield primary or secondary amines.
科学研究应用
Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may have potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through coordination bonds, hydrogen bonds, or van der Waals interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A similar compound with triazole groups but lacking the azo and zincate components.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a similar structure but different functional groups.
Uniqueness
Bis(5-((4-(benzylethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate is unique due to its combination of azo, triazolium, and zincate groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
72379-36-3 |
|---|---|
分子式 |
C38H50Cl4N12Zn |
分子量 |
882.1 g/mol |
IUPAC 名称 |
N-benzyl-4-[(2,4-dimethyl-3,5-dihydro-1,2,4-triazol-2-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H25N6.4ClH.Zn/c2*1-4-25(14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)21-22-19-23(2)15-20-24(19)3;;;;;/h2*5-13,19H,4,14-15H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
KAQGJYWHBXKFOQ-UHFFFAOYSA-J |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N(CN=[N+]3C)C.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N(CN=[N+]3C)C.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


